Structural Uniqueness: Methylene-Bridged Benzimidazole vs. Propyl-Linked Analog
The target compound features a single methylene (–CH2–) bridge between the benzimidazole C-2 position and the amide nitrogen, whereas the closest commercially catalogued analog, N-[3-(1H-benzimidazol-2-yl)propyl]-3-(4-chlorophenyl)-4-(1H-tetrazol-1-yl)butanamide, incorporates a three-carbon propyl linker . This difference reduces the molecular weight from 423.9 g/mol (propyl analog) to 395.8 g/mol (target) and shortens the distance between the benzimidazole and the amide carbonyl by approximately two methylene units (~2.5 Å in extended conformation), which is expected to alter both target-binding geometry and physicochemical properties .
| Evidence Dimension | Linker length and molecular weight |
|---|---|
| Target Compound Data | Methylene linker; MW 395.8 g/mol |
| Comparator Or Baseline | N-[3-(1H-benzimidazol-2-yl)propyl]-3-(4-chlorophenyl)-4-(1H-tetrazol-1-yl)butanamide: propyl linker; MW 423.9 g/mol |
| Quantified Difference | ΔMW = −28.1 g/mol; Δlinker length ≈ −2.5 Å |
| Conditions | Calculated from molecular formulas and standard bond lengths; no co-crystal structure available |
Why This Matters
The shorter, more constrained linker may reduce entropic penalties upon binding and limit off-target interactions compared to the more flexible propyl analog, a rationale commonly exploited in fragment-based drug design and linker optimization campaigns.
